4-[(4-Methoxybenzyl)amino]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-9,15-16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVFVARBVQZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Methoxybenzyl Amino Phenol
Established Synthetic Routes and Reaction Conditions
Traditional methods for synthesizing secondary amines like 4-[(4-Methoxybenzyl)amino]phenol are well-documented and rely on fundamental organic reactions.
Nucleophilic Substitution Approaches
Nucleophilic substitution is a foundational method for forming the C-N bond in this compound. This approach typically involves the reaction of 4-aminophenol (B1666318) with a 4-methoxybenzyl halide (e.g., chloride or bromide). In this reaction, the amino group of 4-aminophenol acts as the nucleophile, attacking the electrophilic carbon of the benzyl (B1604629) halide and displacing the halide ion.
The reactivity of the nucleophile can be influenced by the reaction conditions. researchgate.net In neutral media, the amino group (-NH2) of 4-aminophenol is generally more nucleophilic than the hydroxyl group (-OH). researchgate.net However, under basic conditions, the phenolic proton can be removed to form a phenoxide ion, which is a stronger nucleophile. researchgate.net To ensure selective reaction at the amino group, it is common to perform the reaction under neutral or slightly acidic conditions, or by using a protecting group for the hydroxyl function if necessary.
A typical procedure would involve reacting 4-aminophenol with 4-methoxybenzyl chloride in a suitable solvent, often in the presence of a weak base to neutralize the hydrogen halide formed during the reaction.
Condensation Reactions
Condensation reactions provide another viable pathway to this compound, often proceeding through an imine intermediate. Schiff bases, or imines, are formed by the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. nih.govresearchgate.net
In this context, 4-aminophenol can be reacted with 4-methoxybenzaldehyde (B44291). researchgate.net This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal, which then dehydrates to form the corresponding Schiff base, N-(4-methoxybenzylidene)-4-hydroxyaniline. nih.govmdpi.com The reaction is often carried out by refluxing the reactants in a suitable solvent. researchgate.net In some instances, the reaction can proceed even in aqueous media without a catalyst under mild conditions. researchgate.net The resulting imine can then be isolated and subsequently reduced to the target secondary amine, this compound.
| Reactant 1 | Reactant 2 | Intermediate |
| 4-Aminophenol | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-4-hydroxyaniline (Schiff Base) |
Reductive Amination Pathways, Including Schiff Base Reduction
Reductive amination is a highly efficient and widely used method for the synthesis of amines. organic-chemistry.org This process combines the condensation of a carbonyl compound with an amine and the reduction of the resulting imine in a single pot or as a two-step procedure. labflow.com For the synthesis of this compound, this would involve the reaction of 4-aminophenol with 4-methoxybenzaldehyde, followed by the in-situ reduction of the formed Schiff base. labflow.com
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH4) is a common choice due to its mildness and selectivity. labflow.com The reaction can be performed in solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF). labflow.comredalyc.org The process involves the initial formation of the imine, which is then immediately reduced by the hydride reagent to yield the secondary amine. labflow.com This tandem approach is often referred to as direct reductive amination.
Alternatively, the Schiff base can be synthesized and isolated first, and then subjected to reduction in a separate step. labflow.com This two-step approach allows for the purification of the imine intermediate if required.
| Aldehyde/Ketone | Amine | Reducing Agent | Product |
| 4-Methoxybenzaldehyde | 4-Aminophenol | Sodium Borohydride (NaBH4) | This compound |
Advanced Synthetic Techniques and Methodological Innovations
To improve the efficiency, selectivity, and environmental footprint of the synthesis, advanced methodologies have been developed.
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways with lower activation energies and higher selectivities. For the reductive amination pathway to this compound, various catalytic systems can be employed.
Platinum-based catalysts, such as platinum on carbon (Pt/C), have been shown to be effective for the catalytic hydrogenation of the imine intermediate. epo.org This method involves the use of hydrogen gas as the reductant. Catalytic transfer hydrogenation is another option, where a hydrogen donor like ammonium (B1175870) formate (B1220265) is used in the presence of a transition metal catalyst.
Furthermore, the synthesis of the precursor 4-aminophenol itself can be achieved through catalytic hydrogenation of p-nitrophenol using noble metal catalysts. chemicalbook.com Modern methods for producing 4-aminophenol involve the catalytic dehydrogenation of nitrobenzene (B124822) in the presence of an acidic medium and a noble metal catalyst. chemicalbook.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. rasayanjournal.co.in The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. arkat-usa.orgnih.gov
In the context of synthesizing this compound, microwave assistance can be applied to the condensation step to form the Schiff base intermediate. researchgate.net For instance, the reaction between an aminophenol and a benzaldehyde (B42025) can be carried out in a microwave oven, often with a significant reduction in reaction time and an increase in yield. arkat-usa.org This rapid and efficient heating method makes it an attractive alternative to traditional refluxing. nih.govresearchgate.net The subsequent reduction of the imine can also potentially be accelerated by microwave irradiation, although this application is less commonly reported for this specific transformation.
| Synthetic Step | Conventional Method Time | Microwave-Assisted Time |
| Schiff Base Formation | Hours | Minutes |
Scalability and Process Optimization in Research Synthesis
The efficient synthesis of this compound on a larger scale in a research setting necessitates careful consideration of reaction conditions to maximize yield and purity while ensuring operational simplicity. The primary route involves a two-step sequence: the condensation of 4-aminophenol and 4-methoxybenzaldehyde to form a Schiff base, followed by the reduction of the imine functionality.
The initial step, the formation of the Schiff base, (E)-4-((4-methoxybenzylidene)amino)phenol, is a condensation reaction. A typical laboratory-scale synthesis involves the reaction of equimolar amounts of 4-aminophenol and 4-methoxybenzaldehyde in a suitable solvent, such as methanol (B129727) or ethanol. The reaction can be catalyzed by a few drops of a weak acid, like glacial acetic acid, and often proceeds at room temperature or with gentle heating. nih.gov
The subsequent and crucial step is the reduction of the C=N double bond of the Schiff base to yield the target secondary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and milder reactivity compared to other metal hydrides. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
The general mechanism for the reduction of an imine with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the imine. This is followed by protonation of the resulting anion by the solvent to afford the final amine product.
Table 1: Synthesis of (E)-4-((4-methoxybenzylidene)amino)phenol
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-Aminophenol | 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid (catalytic) | Stirring at room temperature | High | nih.gov |
While specific, detailed protocols for the large-scale synthesis of this compound are not extensively reported in publicly available literature, general principles of process optimization for reductive amination can be applied. Key parameters for optimization include the choice of reducing agent, solvent, reaction temperature, and the molar ratio of reactants.
For instance, in related reductive amination reactions, the use of NaBH₄ in conjunction with a cation exchange resin like DOWEX(R)50WX8 in a solvent such as tetrahydrofuran (THF) has been shown to be effective, providing high yields of the corresponding secondary amines at room temperature. scielo.org.mxredalyc.org The resin is thought to act as a proton source, activating the imine for reduction. The optimization of such a system would involve varying the amount of resin and the concentration of the reactants to achieve the desired balance of reaction rate and yield.
Another study on the reductive amination of various aldehydes and anilines utilized NaBH₄ with NaH₂PO₄·H₂O in refluxing THF, resulting in excellent yields of secondary amines. orientjchem.org This system demonstrates that the choice of additive can significantly influence the reaction efficiency.
Table 2: General Conditions for Reductive Amination of Aldehydes with Anilines
| Reducing System | Solvent | Conditions | Yield Range (%) | Reference |
| NaBH₄ / DOWEX(R)50WX8 | THF | Room Temperature | 85-93 | scielo.org.mxredalyc.org |
| NaBH₄ / NaH₂PO₄·H₂O | THF | Reflux | 85-92 | orientjchem.org |
Catalytic transfer hydrogenation represents another scalable method for the reduction of imines. scispace.com This technique avoids the use of stoichiometric metal hydride reagents and often employs a metal catalyst (e.g., based on ruthenium, rhodium, or iron) with a hydrogen donor like isopropanol (B130326) or formic acid. scispace.com The optimization of such a process would focus on catalyst loading, choice of hydrogen donor, and reaction temperature to maximize turnover number and frequency.
For any scale-up operation, purification of the final product is a critical consideration. After the reduction is complete, a typical workup involves quenching any remaining reducing agent, followed by extraction of the product into an organic solvent. The crude product can then be purified by techniques such as recrystallization or column chromatography to obtain this compound of high purity. The choice of crystallization solvent would be a key parameter to optimize for maximizing recovery of the pure product.
Chemical Reactivity and Derivatization of 4 4 Methoxybenzyl Amino Phenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity, readily undergoing oxidation, esterification, and etherification reactions.
Oxidation Reactions
The phenolic hydroxyl group in 4-[(4-methoxybenzyl)amino]phenol is susceptible to oxidation, a reaction characteristic of phenols. wikipedia.orgosti.gov This transformation typically leads to the formation of quinone-type structures. wikipedia.orgyoutube.com The oxidation process involves the removal of electrons and protons from the molecule, resulting in a conjugated dione (B5365651) system. wikipedia.org The presence of the electron-donating amino and methoxy (B1213986) groups can influence the ease of oxidation. The oxidation of similar aminophenol and methoxyphenol compounds to their corresponding quinones has been documented. researchgate.net For instance, the oxidation of p-aminophenol results in the formation of quinoneimine. ustc.edu.cnresearchgate.net This reaction is a two-step, one-electron transfer process. ustc.edu.cn Similarly, the oxidation of phenols can be achieved using various oxidizing agents, including those containing chromium. youtube.com The generation of quinone methides from the oxidation of phenols is also a known transformation. nih.gov
The susceptibility of phenolic compounds to oxidation is a key aspect of their chemistry, often leading to the formation of highly colored and reactive species. The specific products of oxidation can be influenced by the reaction conditions and the presence of other functional groups within the molecule.
Esterification and Etherification Reactions
The phenolic hydroxyl group of this compound can be readily converted into esters and ethers, offering a route to a wide array of derivatives with modified properties.
Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride, to form an ester linkage (-O-C=O). organic-chemistry.org This reaction is often catalyzed by an acid or a coupling agent. organic-chemistry.org The formation of 4-methoxybenzyl esters, for example, can be achieved by reacting a carboxylic acid with 4-methoxybenzyl chloride in the presence of a base like triethylamine. nih.gov Alternatively, 4-methoxybenzyl alcohol can be reacted with acid chlorides or anhydrides. nih.gov The use of activating agents like 4-nitrophenol (B140041) can facilitate the formation of esters from less reactive starting materials. nih.govrsc.org
Etherification results in the formation of an ether linkage (-O-R) by reacting the phenolic hydroxyl group with an alkylating agent, such as an alkyl halide. The Williamson ether synthesis is a classic and widely used method for this transformation, involving the reaction of an alkoxide (formed by deprotonating the phenol (B47542) with a base) with a primary alkyl halide. masterorganicchemistry.comlibretexts.org Catalytic methods for the etherification of phenols have also been developed, utilizing various catalysts to promote the reaction with alcohols or ethers. google.com A variety of reagents and conditions can be employed for ether synthesis, including the use of silver oxide as a mild base. libretexts.org
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Carboxylic acid, acid catalyst | Phenyl ester |
| Esterification | Acid chloride, base | Phenyl ester |
| Esterification | 4-Methoxybenzyl chloride, triethylamine | 4-Methoxybenzyl ester nih.gov |
| Etherification | Alkyl halide, strong base (e.g., NaH) | Alkyl aryl ether libretexts.org |
| Etherification | Alcohol, acid catalyst | Alkyl aryl ether google.com |
| Etherification | Iodomethane, Ag2O | Methyl ether libretexts.org |
Reactions Involving the Secondary Amine Moiety
The secondary amine group in this compound provides another reactive handle for derivatization through N-alkylation, N-acylation, and Schiff base formation.
N-Alkylation and N-Acylation Reactions
N-Alkylation introduces an additional alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved by reacting the compound with an alkyl halide.
N-Acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. In compounds containing both an amino and a hydroxyl group, such as p-aminophenol, acylation preferentially occurs at the more nucleophilic amino group. quora.com This selective acylation is a common strategy in organic synthesis. google.com Various acylating agents can be employed, and the reaction conditions can be tailored to achieve the desired product. nih.gov For instance, the use of 4-methoxyphenyl (B3050149) esters as acylating agents has been reported for the selective N-terminal acylation of peptides. nih.gov
Schiff Base Formation with Aldehyde and Ketone Derivatives
The secondary amine can, in principle, react with aldehydes and ketones to form an iminium ion, which is the nitrogen analog of a carbonyl group. However, the more common and well-documented reaction is the condensation of a primary amine with a carbonyl compound to form a Schiff base, which contains a carbon-nitrogen double bond (azomethine group). atlantis-press.comnih.govresearchgate.net For example, Schiff bases of 4-aminophenol (B1666318) have been synthesized by reacting it with various aldehydes. mdpi.com The reaction between vanillin (B372448) and p-anisidine, for instance, yields a Schiff base. atlantis-press.com Similarly, the reaction of 4-aminophenazone with different aldehydes produces Schiff base derivatives. researchgate.net The formation of 4-((4-methoxy-benzylidene)-amino)-phenol, a Schiff base, has also been reported. sigmaaldrich.comnist.gov
Aromatic Ring Functionalization via Substitution Reactions
The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the rings. The electron-donating nature of the hydroxyl, amino, and methoxy substituents activates the rings towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions relative to these groups. The interplay of these activating groups can lead to a range of substitution patterns.
For instance, the nitration of phenol, a related compound, followed by reduction, is a route to produce aminophenols. wikipedia.org This indicates that the aromatic ring can be functionalized even with the presence of the hydroxyl group. While specific studies on the comprehensive aromatic ring functionalization of this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on substituted benzenes would apply. Potential reactions could include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, with the regioselectivity being governed by the existing substituents.
Cyclization Reactions for Heterocyclic System Formation
The structure of this compound, featuring a secondary amine, a phenolic hydroxyl group, and two aromatic rings, presents multiple reactive sites for participating in cyclization reactions. These reactions are crucial for the construction of various heterocyclic systems, which form the core of many pharmacologically active compounds. The nucleophilicity of the secondary nitrogen atom is a key factor in its ability to engage in reactions that lead to the formation of nitrogen-containing heterocycles.
Advanced Spectroscopic and Structural Characterization of 4 4 Methoxybenzyl Amino Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a detailed picture of the molecular connectivity and environment of each nucleus can be obtained.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of 4-[(4-Methoxybenzyl)amino]phenol is anticipated to exhibit distinct signals corresponding to the protons on the two aromatic rings, the benzylic methylene (B1212753) group, the methoxy (B1213986) group, and the amine and hydroxyl functionalities. Based on data from analogous compounds such as N-benzyl-4-methoxyaniline, the expected chemical shifts are detailed below. rsc.org
The protons on the p-aminophenol ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons on the 4-methoxyphenyl (B3050149) ring will also present as a pair of doublets. The benzylic protons (CH₂) will likely appear as a singlet, while the methoxy (OCH₃) protons will also be a singlet, typically in the upfield region of the aromatic spectrum. The amine (NH) and hydroxyl (OH) protons often appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄-OH) | 6.6 - 6.8 | m |
| Aromatic (C₆H₄-OCH₃) | 6.8 - 7.3 | m |
| Methylene (-CH₂-) | ~4.2 | s |
| Methoxy (-OCH₃) | ~3.7 | s |
| Amine (-NH-) | Variable (broad) | s |
Note: 'm' denotes multiplet, 's' denotes singlet. Predicted values are based on related structures and general substituent effects.
Carbon (¹³C) NMR Analysis of Molecular Framework
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon. The chemical shifts are influenced by the electron-donating effects of the amino, hydroxyl, and methoxy groups. For the closely related N-benzyl-4-methoxyaniline, the aromatic carbons appear in the range of 114-152 ppm, the benzylic carbon at approximately 49 ppm, and the methoxy carbon around 55 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (Phenol) | 148 - 152 |
| C-N (Aminophenol) | 140 - 144 |
| Aromatic CH (Phenol) | 115 - 118 |
| C-O (Anisole) | 157 - 160 |
| C-CH₂ (Anisole) | 130 - 133 |
| Aromatic CH (Anisole) | 114 - 130 |
| Methylene (-CH₂-) | 48 - 50 |
Note: Predicted values are based on data from analogous compounds and established substituent effects.
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of protons on each aromatic ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.
HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the benzylic methylene group to both aromatic rings and for assigning the quaternary (non-protonated) carbon signals.
Dynamic NMR for Conformational Studies
The bond between the nitrogen and the benzylic carbon, as well as the bonds to the aromatic rings, allow for a degree of conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the rotational barriers around these bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent conformers, while at higher temperatures, these signals would coalesce into an averaged signal. Such studies could elucidate the preferred conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be expected, corresponding to the overlapping stretching vibrations of the hydroxyl (O-H) and amine (N-H) groups. The broadness is due to hydrogen bonding. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups would be observed in the 2850-3000 cm⁻¹ region. mdpi.com
C=C Stretching: Aromatic ring C=C stretching vibrations usually give rise to several bands in the 1450-1610 cm⁻¹ region.
C-O Stretching: The C-O stretching of the phenol (B47542) and the aryl-ether would appear in the 1200-1260 cm⁻¹ region. mdpi.com
C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-C backbone, which are often weak in the IR spectrum. Studies on 4-aminophenol (B1666318) have provided detailed assignments of its vibrational modes, which serve as a basis for interpreting the spectrum of its derivatives. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H / N-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1610 |
| C-O | Stretching | 1200 - 1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of its phenolic and aniline-like chromophores. The presence of auxochromes such as the hydroxyl (-OH), amino (-NHR), and methoxy (-OCH₃) groups, which are electron-donating, typically causes a bathochromic (red) shift of the primary absorption bands of the benzene rings.
The spectrum would likely exhibit two main absorption bands:
An intense band at shorter wavelengths (around 200-240 nm) corresponding to π → π* transitions within the aromatic rings.
A less intense band at longer wavelengths (around 280-310 nm), also arising from π → π* transitions, which is more sensitive to the substituents on the aromatic rings.
The conjugation between the lone pair of the nitrogen atom and the phenolic ring, as well as the electronic effects of the methoxy group, will influence the exact position and intensity of these absorption maxima. Studies on related 4-aminophenol derivatives have shown absorption maxima in these regions. researchgate.net The molar absorptivity (ε) values, which are a measure of the probability of the electronic transition, could also be determined from the UV-Vis spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis
In a typical HRMS experiment, the compound would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion [M+H]⁺ would be measured with high accuracy. This allows for the unambiguous confirmation of the elemental formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the fragmentation is expected to be influenced by the presence of the secondary amine, the phenolic hydroxyl group, and the methoxybenzyl group. Common fragmentation pathways for similar aromatic amines and ethers include: nih.govresearchgate.net
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This would lead to the formation of a stable benzyl-type cation.
Cleavage of the benzyl-nitrogen bond: This would result in the formation of a 4-methoxyphenylmethyl radical and a 4-aminophenol cation, or vice-versa, depending on which fragment retains the charge.
Loss of small neutral molecules: Fragmentation can also proceed via the loss of small, stable neutral molecules such as water (H₂O) from the phenolic hydroxyl group or formaldehyde (B43269) (CH₂O) from the methoxy group.
A hypothetical fragmentation pattern based on these principles is presented in the table below.
| Fragment Ion | Proposed Structure | Plausible Fragmentation Pathway |
| [C₈H₉O]⁺ | 4-methoxybenzyl cation | Cleavage of the C-N bond |
| [C₆H₆NO]⁺ | 4-aminophenol cation | Cleavage of the C-N bond |
| [M - H₂O]⁺ | Dehydrated molecular ion | Loss of water from the phenol group |
| [M - CH₃]⁺ | Demethylated molecular ion | Loss of a methyl radical from the methoxy group |
Table 1: Hypothetical HRMS Fragmentation of this compound
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state material. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related structures, such as derivatives of 4-aminophenol and other N-substituted aminophenols, allows for insightful predictions regarding its solid-state conformation. mdpi.comnih.gov
The molecular structure of this compound is expected to be non-planar. The dihedral angle between the two aromatic rings will be a key conformational feature, influenced by the steric hindrance around the secondary amine linkage. The geometry around the nitrogen atom is expected to be trigonal pyramidal.
Crystal Packing and Supramolecular Interaction Analysis
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The presence of both a hydrogen bond donor (the phenolic -OH and the secondary amine N-H) and hydrogen bond acceptors (the oxygen of the phenol, the nitrogen of the amine, and the oxygen of the methoxy group) provides a rich landscape for supramolecular assembly.
Key anticipated intermolecular interactions include:
O-H···N Hydrogen Bonds: The phenolic hydroxyl group is a strong hydrogen bond donor and is likely to interact with the nitrogen atom of a neighboring molecule.
N-H···O Hydrogen Bonds: The secondary amine can act as a hydrogen bond donor, forming interactions with the phenolic or methoxy oxygen atoms of adjacent molecules.
π-π Stacking: The aromatic rings are capable of engaging in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset.
C-H···π Interactions: The hydrogen atoms on the aromatic rings can also participate in weaker C-H···π interactions with the electron-rich π systems of neighboring molecules. researchgate.net
These interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets, which then pack to form the three-dimensional crystal structure. The specific "herringbone" or layered packing motifs observed in related aminophenol structures could also be anticipated. researchgate.netst-andrews.ac.uk
Investigation of Tautomeric Forms in the Solid State
Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a possibility in molecules containing both a phenol and an imine or amine functionality. For this compound, the potential for keto-enol and imine-enamine tautomerism exists, although the aromatic phenol form is expected to be significantly more stable.
However, in the solid state, the specific crystalline environment and intermolecular interactions can sometimes stabilize a less common tautomeric form. A detailed X-ray diffraction study would be required to definitively determine the tautomeric form present in the crystal. This would involve precisely locating the hydrogen atoms, particularly on the phenol oxygen and the secondary amine nitrogen. The observation of bond lengths (e.g., C-O and C-N bonds) would provide strong evidence; for instance, a shorter C=O bond and a longer C-N bond would suggest the presence of a keto-amine tautomer. While no such studies have been reported for this compound itself, the investigation of tautomerism in related Schiff bases and aminophenols is an active area of research. nih.gov
Computational Chemistry and Theoretical Investigations of 4 4 Methoxybenzyl Amino Phenol
Density Functional Theory (DFT) Calculations
No specific data is available on the optimized molecular geometry, bond lengths, bond angles, or the conformational energy landscape of 4-[(4-Methoxybenzyl)amino]phenol from DFT calculations.
There is no published data on the theoretical vibrational frequencies (e.g., IR and Raman spectra) of this compound that would allow for a correlation with experimental spectroscopic data.
Detailed analysis of the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, is not available in the current body of scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
No studies presenting the Molecular Electrostatic Potential (MEP) map of this compound, which would identify the electrophilic and nucleophilic sites of the molecule, could be located.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis, which would provide insights into intramolecular and intermolecular bonding and charge delocalization, has not been reported for this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
There is no available research detailing the use of molecular dynamics simulations to explore the conformational dynamics, stability, and intermolecular interaction patterns of this compound in various environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new or untested compounds, thereby guiding drug discovery and development efforts. For this compound and its analogs, QSAR studies are instrumental in predicting their potential therapeutic activities, such as antioxidant or enzyme inhibitory effects.
The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized into several classes, including:
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding a molecule's reactivity and its ability to participate in interactions like hydrogen bonding and charge-transfer. For phenolic compounds, electronic descriptors are particularly important in modeling their antioxidant activity. nih.govnih.gov
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are critical in determining how well a molecule can fit into a biological target's active site.
Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which represents the logarithm of the partition coefficient between octanol (B41247) and water. This descriptor is vital for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, describing aspects like branching and connectivity.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule. nih.govimist.ma
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. imist.maijsmr.in The goal is to create a statistically significant equation that can accurately predict the biological activity of compounds based on a select set of descriptors. The predictive power of these models is rigorously evaluated through internal and external validation techniques. nih.govunibo.it
In the context of this compound, QSAR models could be developed to predict its activity as an antioxidant, an inhibitor of specific enzymes, or its potential cytotoxicity. ijsmr.innih.gov For instance, a QSAR study on phenolic antioxidants might reveal that the antioxidant capacity is strongly correlated with the O-H bond dissociation enthalpy (BDE) and the ionization potential (IP). jocpr.com A lower BDE and IP would suggest a higher antioxidant activity, as the compound can more readily donate a hydrogen atom or an electron to neutralize free radicals.
While specific QSAR models for this compound are not extensively reported in the public domain, the principles derived from studies on related phenolic and aminophenol derivatives can be applied. For example, the presence of the electron-donating methoxy (B1213986) group (-OCH3) and the amino group (-NH) would significantly influence the electronic properties of the molecule, which in turn would be key descriptors in a QSAR model. pharmacy180.com
The following table provides an example of the types of molecular descriptors that would be calculated and used in a QSAR study of this compound and its derivatives.
| Descriptor Category | Descriptor Name | Description | Potential Relevance for this compound |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (antioxidant activity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. | |
| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and interactions with polar biological targets. | |
| Hydrophobic | LogP | The logarithm of the partition coefficient. | Predicts membrane permeability and distribution in the body. |
| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences diffusion and binding to target sites. |
| Molecular Volume | The volume occupied by the molecule. | Important for understanding steric hindrance in ligand-receptor binding. | |
| Topological | Wiener Index | A distance-based topological index. | Describes molecular branching and compactness. |
By developing and validating such QSAR models, researchers can rationally design new derivatives of this compound with potentially enhanced biological activity and improved pharmacokinetic profiles, accelerating the process of drug discovery.
Molecular Mechanism and Interaction Studies of 4 4 Methoxybenzyl Amino Phenol
Enzyme Interaction and Modulation Studies
General research indicates that various derivatives of 4-aminophenol (B1666318) have been synthesized and evaluated for their biological activities, including enzyme inhibition. nih.govresearchgate.netmdpi.com However, specific studies focusing on 4-[(4-Methoxybenzyl)amino]phenol are absent.
Cholinesterase Enzyme Inhibition Mechanisms
No studies were identified that investigated the potential for this compound to inhibit or modulate the activity of cholinesterase enzymes, such as acetylcholinesterase or butyrylcholinesterase. Therefore, no data on its inhibition mechanism or potency is available.
Glycosidase Enzyme Inhibition (e.g., α-amylase, α-glucosidase)
While some studies have reported that certain Schiff base derivatives of 4-aminophenol exhibit inhibitory activity against α-amylase and α-glucosidase, no such data has been published for this compound. nih.govresearchgate.netmdpi.com Consequently, there are no available research findings or data tables to report on its potential as a glycosidase inhibitor.
Receptor Binding and Ligand-Target Affinity Profiling
An extensive search did not yield any studies focused on the receptor binding profile of this compound.
Opioid Receptor (μ, δ, κ) Interaction Studies
There is no published research or data available concerning the binding affinity or interaction of this compound with any of the opioid receptor subtypes (μ, δ, or κ).
Adrenergic Receptor (e.g., β2) Binding Affinities
No scientific literature could be found that describes the binding affinities or interaction studies of this compound with adrenergic receptors, including the β2 adrenergic receptor.
Q & A
Q. What are the standard synthetic routes for 4-[(4-Methoxybenzyl)amino]phenol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive amination between 4-methoxybenzaldehyde and 4-aminophenol, using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) as reducing agents in ethanol or methanol under reflux . For optimization:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization from ethanol can achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH₃), aromatic protons (δ 6.5–7.5 ppm), and amine (–NH–) resonance (δ 4.5–5.5 ppm, broad if protonated) .
- IR Spectroscopy : Look for N–H stretches (~3300 cm⁻¹) and C–O (methoxy) at ~1250 cm⁻¹ .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 244.1212 (C₁₄H₁₅NO₂⁺) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Oxidative Stability : Susceptible to oxidation due to the phenolic –OH and secondary amine. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- pH Sensitivity : Degrades rapidly in acidic (pH <3) or alkaline (pH >10) conditions. Use neutral buffers (e.g., PBS) for biological assays .
Advanced Research Questions
Q. What strategies resolve low yields in the synthesis of this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify imine intermediates (Schiff base formation) and adjust reducing agent stoichiometry (e.g., excess NaBH₄) .
- Protection-Deprotection : Protect the phenolic –OH with acetyl or benzyl groups during synthesis to prevent side reactions, followed by cleavage (e.g., H₂/Pd-C for benzyl) .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, focusing on the amine group’s nucleophilicity and methoxy’s electron-donating effects .
- Docking Studies : Simulate interactions with enzymes (e.g., tyrosinase) to predict inhibitory activity or binding modes .
Q. What advanced techniques elucidate structural ambiguities in crystallographic studies?
- Methodological Answer :
- X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Resolve disorder in the methoxybenzyl group using SHELXL .
- 2D NMR (HMBC/HSQC) : Correlate aromatic protons with quaternary carbons to confirm substitution patterns .
Q. How do conflicting spectral data for this compound derivatives arise, and how can they be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
